molecular formula C22H21N3O4 B2609448 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide CAS No. 863670-54-6

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide

Cat. No.: B2609448
CAS No.: 863670-54-6
M. Wt: 391.427
InChI Key: LUADRAIUCNDQAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide is an organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxin Ring: Starting from a suitable phenol derivative, the benzodioxin ring can be formed through a cyclization reaction.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Formation of the Enamide Moiety: The enamide structure can be synthesized through a condensation reaction between an amine and an α,β-unsaturated carbonyl compound.

    Morpholine Substitution: The morpholine group can be introduced through a substitution reaction on the phenyl ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxin ring or the morpholine moiety.

    Reduction: Reduction reactions could target the cyano group or the double bond in the enamide structure.

    Substitution: Various substitution reactions can occur, especially on the phenyl ring and the morpholine group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amines or alkanes.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

    Catalysis: May serve as a ligand in catalytic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Receptor Binding: May interact with biological receptors, influencing cellular pathways.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, inflammation, or neurological disorders.

Industry

    Material Science: Could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide would involve its interaction with molecular targets such as enzymes or receptors. The cyano group and the morpholine moiety might play crucial roles in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-phenylprop-2-enamide: Lacks the morpholine group.

    2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(piperidin-4-yl)phenyl]prop-2-enamide: Contains a piperidine ring instead of morpholine.

Uniqueness

The presence of the morpholine group in 2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(morpholin-4-yl)phenyl]prop-2-enamide may confer unique biological activities and binding properties compared to similar compounds.

Properties

IUPAC Name

2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-morpholin-4-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O4/c23-15-17(13-16-1-4-19(5-2-16)25-7-9-27-10-8-25)22(26)24-18-3-6-20-21(14-18)29-12-11-28-20/h1-6,13-14H,7-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUADRAIUCNDQAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.